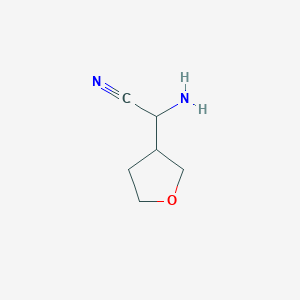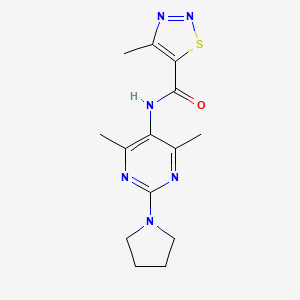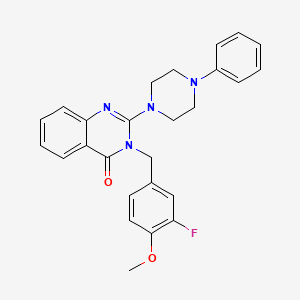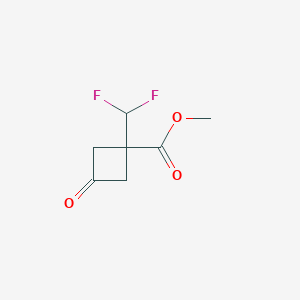![molecular formula C17H11F3N4O3S2 B2550241 3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-40-5](/img/structure/B2550241.png)
3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H11F3N4O3S2 and its molecular weight is 440.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Pathways and Metal Complexes The synthesis and characterization of metal complexes involving similar thiadiazol derivatives have been studied, showing potential as carbonic anhydrase inhibitors. These complexes have been synthesized and investigated through various analytical techniques, demonstrating strong inhibitory properties against human carbonic anhydrase isoenzymes, suggesting their potential application in medical research (Nurgün Büyükkıdan et al., 2013).
Chemical Reactions and Derivatives Research on the synthesis of novel thiadiazole and triazole derivatives, starting from specific thiadiazol amines, has been conducted, leading to the creation of compounds with significant antimicrobial activities. This illustrates the chemical versatility of thiadiazole derivatives and their potential utility in developing new antimicrobial agents (B. Chandrakantha et al., 2014).
Potential Applications
Antimicrobial and Antitumor Properties The creation of thiadiazole derivatives has shown promise in antimicrobial and antitumor applications. For instance, certain derivatives exhibited appreciable activity against bacterial and fungal pathogens, as well as mosquito larvicidal activity, indicating their potential use in healthcare and agriculture (C. Kumara et al., 2015). Furthermore, benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties, offering a pathway to new cancer treatments (Masao Yoshida et al., 2005).
Catalytic and Electrochemical Studies The efficient synthesis of benzamide derivatives through catalyst- and solvent-free methods highlights the potential for green chemistry applications. These methodologies not only provide a sustainable approach to chemical synthesis but also open the door to novel catalysts that could be used across various chemical reactions (R. Moreno-Fuquen et al., 2019).
Material Science Applications In the field of material science, thiophenyl-derivatized benzidines have been synthesized and utilized to create polyimides with high refractive indices and small birefringences. These materials show promise for applications requiring transparent, high-performance polymers, such as in optoelectronics or as advanced coating materials (P. Tapaswi et al., 2015).
Propriétés
IUPAC Name |
3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-6-4-10(5-7-12)9-28-16-23-22-15(29-16)21-14(25)11-2-1-3-13(8-11)24(26)27/h1-8H,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOUAAHGFDLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)
![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)



![N-(1-cyano-3-methylbutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2550169.png)



![(2,5-Dimethylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2550175.png)
![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2550176.png)


![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)
